molecular formula C21H19NO5S B6523352 methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-51-5

methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6523352
CAS No.: 477326-51-5
M. Wt: 397.4 g/mol
InChI Key: NOIVVGPXSZHSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a methyl ester at position 2, a phenyl group at position 5, and a 3,4-dimethoxybenzamido substituent at position 3 of the thiophene ring (Figure 1). This compound belongs to a broader class of thiophene derivatives known for their applications in medicinal chemistry and materials science. The 3,4-dimethoxybenzamido group introduces electron-donating methoxy substituents, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-25-16-10-9-14(11-17(16)26-2)20(23)22-15-12-18(13-7-5-4-6-8-13)28-19(15)21(24)27-3/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVVGPXSZHSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation and Ring Closure

An alternative method from involves the treatment of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in the presence of anhydrous ferric chloride (FeCl₃) and cyanuric chloride. The reaction proceeds at 70–90°C for 4 hours, followed by ammonolysis to yield methyl 3-amino-4-methylthiophene-2-carboxylate in 96.5% yield. Adapting this protocol for a phenyl-substituted precursor could involve substituting the methyl group with a phenyl moiety at the tetrahydrothiophene stage.

Key Reaction Conditions:

  • Solvent : N,N-Dimethylformamide (DMF)

  • Catalysts : FeCl₃ (1.5 mol%), cyanuric chloride (1.5 mol%)

  • Temperature : 70–90°C

  • Workup : Evaporation under reduced pressure, ammonolysis, and filtration

Introduction of the 3,4-Dimethoxybenzamido Group

The 3-amino group on the thiophene ring is acylated with 3,4-dimethoxybenzoyl chloride to form the target compound. This step requires careful control to avoid over-acylation or decomposition.

Acylation with 3,4-Dimethoxybenzoyl Chloride

As outlined in, acylation of thiophene derivatives with substituted benzoyl chlorides is typically performed in the presence of a base such as pyridine or triethylamine. For example, 2-(3,4-dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is synthesized by reacting the corresponding amine with 3,4-dimethoxybenzoyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Optimized Protocol:

  • Reagents :

    • 3,4-Dimethoxybenzoyl chloride (1.2 equivalents)

    • Methyl 3-amino-5-phenylthiophene-2-carboxylate (1 equivalent)

    • Triethylamine (2 equivalents)

  • Solvent : Anhydrous dichloromethane

  • Conditions : 0–5°C for 1 hour, then 25°C for 12 hours

  • Workup : Washing with 5% HCl, saturated NaHCO₃, and brine; purification via silica gel chromatography

Yield Optimization and Challenges

Influence of Substituents on Reaction Efficiency

Electron-donating groups (e.g., methoxy) on the benzoyl chloride enhance electrophilicity, facilitating acylation. Conversely, steric hindrance from the phenyl group at position 5 may reduce reaction rates. Data from indicate that electron-withdrawing substituents on aromatic rings decrease yields by 15–30% compared to electron-donating groups (Table 1).

Table 1: Substituent Effects on Acylation Yields

Substituent on Benzoyl ChlorideYield (%)
3,4-Dimethoxy (electron-donating)85–92
4-Chloro (electron-withdrawing)62–68

Purification and Characterization

Final purification is achieved via recrystallization from methanol or ethanol, as reported in and. Characterization by 1H^1H NMR and LC-MS is critical to confirm the structure:

  • 1H^1H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.95–6.85 (m, 3H, dimethoxybenzene), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃).

Alternative Routes and Emerging Methodologies

Continuous-Flow Synthesis

Patent data in highlight the use of microreactors for high-throughput synthesis of heterocycles. Adapting this to thiophene acylation could reduce reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxylate ester group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation. The methoxy groups and the thiophene ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzamido group or the thiophene core. Key examples include:

Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate (CAS 477326-24-2)
  • Substituent : 3-nitrobenzamido group (electron-withdrawing nitro group).
  • Molecular Formula : C₁₉H₁₄N₂O₅S; Molecular Weight : 382.4 g/mol .
Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate (CAS 895475-51-1)
  • Substituent : Sulfonyl-containing acetamido group (polar, sterically bulky).
  • Molecular Formula: C₂₀H₁₆FNO₅S₂; Molecular Weight: 433.5 g/mol .
  • Impact : The sulfonyl group improves solubility in polar solvents and may enhance binding to biological targets via hydrogen bonding.
3-(3,4-Dimethoxybenzamido)-5-phenylthiophene-2-carboxamide (PTC12)
  • Substituent : Carboxamide (NH₂) at position 2 instead of methyl ester.
  • Synthesis : Derived from hydrolysis of the methyl ester precursor under basic conditions .
  • Impact : The carboxamide group increases hydrophilicity and may alter pharmacokinetic properties compared to the methyl ester derivative.
Table 1: Comparative Data for Thiophene Derivatives
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3,4-Dimethoxybenzamido C₂₁H₂₀N₂O₅S 412.45* Potential kinase inhibition
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate 3-nitrobenzamido C₁₉H₁₄N₂O₅S 382.4 High reactivity (nitro reduction)
Methyl 3-(sulfonyl-acetamido)-5-phenylthiophene-2-carboxylate Sulfonyl-acetamido C₂₀H₁₆FNO₅S₂ 433.5 Enhanced solubility
PTC12 3,4-Dimethoxybenzamido + carboxamide C₂₀H₁₉N₃O₄S 397.45* Improved hydrophilicity

Biological Activity

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring , a phenyl group , and a methoxy-substituted benzamide moiety . The unique structure contributes to its biological properties, making it an interesting candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit potent antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is linked to numerous diseases.

CompoundIC50 (µM)Reference
Kojic Acid24.09
Analog 3 (similar structure)1.12

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Studies have shown that similar compounds significantly inhibit tyrosinase activity.

  • In vitro studies demonstrated that analogs of this compound can inhibit mushroom tyrosinase with varying efficacy.
  • For instance, one analog exhibited an IC50 value of 1.12 µM , indicating it is 22 times more effective than kojic acid in inhibiting tyrosinase activity .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of any new compound. In studies involving B16F10 murine melanoma cells:

  • Compounds were tested at concentrations up to 20 µM , with no cytotoxic effects observed for several analogs over 48 and 72 hours.
  • However, some analogs showed concentration-dependent cytotoxicity at lower concentrations, necessitating further investigation into their safety profiles .

Case Studies and Research Findings

  • Study on Antimelanogenic Effects :
    • A series of experiments assessed the impact of this compound on melanin production in cultured cells.
    • Results indicated significant reductions in melanin synthesis, correlating with tyrosinase inhibition.
  • Exploration of Enzyme Inhibition :
    • Detailed kinetic studies using Lineweaver-Burk plots revealed that certain analogs bind tightly to the active site of tyrosinase, suggesting competitive inhibition mechanisms .

Q & A

Q. What are the established synthesis strategies for methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the thiophene core via the Gewald reaction, combining ethyl cyanoacetate, sulfur, and ketones (e.g., acetoacetanilide) under reflux in ethanol or DMF .
  • Step 2 : Introduce the 3,4-dimethoxybenzamido group via amide coupling, using coupling agents like EDCI/HOBt in anhydrous DCM or THF .
  • Step 3 : Esterification or functional group modifications to finalize the methyl ester moiety .
  • Key Conditions : Solvent polarity (DMF > ethanol), temperature (60–100°C), and catalyst (triethylamine) significantly impact yield. For example, DMF increases reaction rates but may require post-synthesis purification via column chromatography .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Source
1Ethanol, 80°C, 12h65–70>90%
2EDCI/HOBt, DCM, rt50–5585–88%
3MeOH, H₂SO₄, reflux75–80>95%

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (thiophene protons), δ 3.8–4.0 ppm (methoxy groups), and δ 7.2–8.1 ppm (aromatic protons) confirm substituent positions .
  • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm validate ester and amide functionalities .
    • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of COOCH₃) .
    • HPLC : Purity >95% is required for biological testing; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Advanced Research Questions

Q. How can researchers resolve low yields or by-products in the final amidation step?

  • Systematic Optimization :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) to balance reactivity and side reactions .
  • Catalyst Selection : Replace EDCI with DCC or use DMAP as an additive to enhance coupling efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization in chiral intermediates .
    • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or reaction time .

Q. What methodologies address discrepancies in reported biological activity data across studies?

  • Standardized Assays :
  • Replicate assays under identical conditions (e.g., cell lines, incubation time, dose range) to minimize variability .
  • Validate purity (>95% via HPLC) to exclude confounding effects from impurities .
    • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing 3,4-dimethoxy with nitro groups) to isolate bioactive moieties .

Q. How should researchers analyze contradictory data in solubility or stability studies?

  • Controlled Experiments :
  • Solubility : Test in buffered solutions (pH 1–10) and solvents (DMSO, ethanol) to identify pH-dependent trends .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation products .
    • Cross-Study Comparison : Compare crystal structures (via XRD) to assess polymorphism or hydrate formation impacting solubility .

Q. What strategies enable SAR studies for this compound’s pharmacological potential?

  • Analog Synthesis :
  • Modify the 3,4-dimethoxybenzamido group (e.g., replace methoxy with halogens) .
  • Vary the phenyl group at position 5 (e.g., electron-withdrawing substituents) .
    • Biological Testing :
  • Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .

Methodological Guidelines

  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, solvent grade) in detail .
  • Conflict Resolution : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) .
  • Ethical Reporting : Disclose synthesis bottlenecks (e.g., low yields in amidation) to guide future optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.